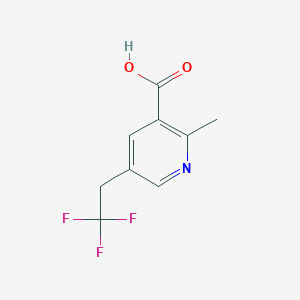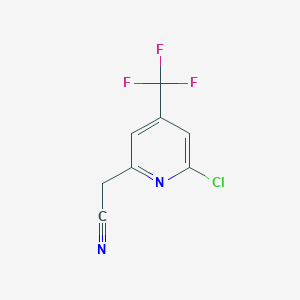
2-Chloro-4-(trifluorométhyl)pyridine-6-acétonitrile
Vue d'ensemble
Description
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile: is an organic compound with the molecular formula C8H3ClF3N2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a chloro group at the 2-position, a trifluoromethyl group at the 4-position, and an acetonitrile group at the 6-position of the pyridine ring
Applications De Recherche Scientifique
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a precursor in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide (CuI).
Acetonitrile Introduction: The acetonitrile group can be introduced through a nucleophilic substitution reaction using acetonitrile (CH3CN) and a suitable base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amines or partially reduced derivatives.
Mécanisme D'action
The mechanism of action of 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The chloro and acetonitrile groups may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: Lacks the acetonitrile group, making it less versatile in certain synthetic applications.
4-(Trifluoromethyl)pyridine: Lacks both the chloro and acetonitrile groups, resulting in different reactivity and applications.
2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity in substitution reactions.
Uniqueness
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the chloro, trifluoromethyl, and acetonitrile groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-7-4-5(8(10,11)12)3-6(14-7)1-2-13/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKCSVSHQONOKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CC#N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


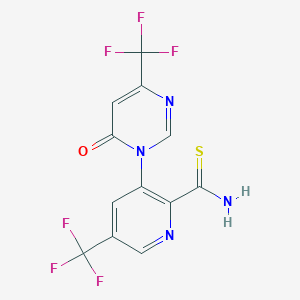
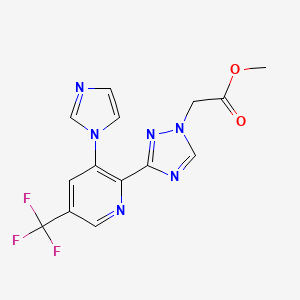

![4-chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1410578.png)
![1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone](/img/structure/B1410579.png)
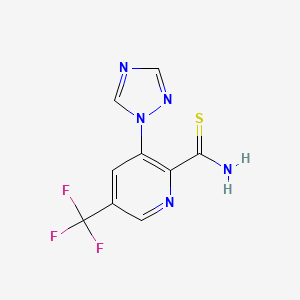


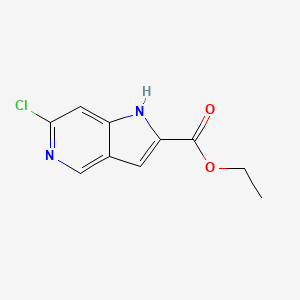

![[2-(1-Isobutyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1410585.png)
![2-[(4-Ethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1410586.png)
![ethyl 3-(1H-pyrrol-1-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1410588.png)
